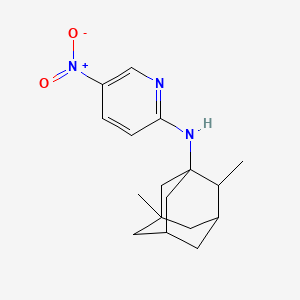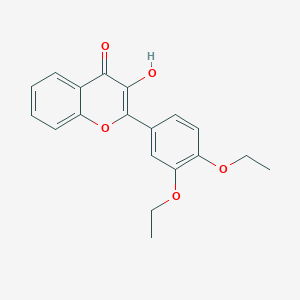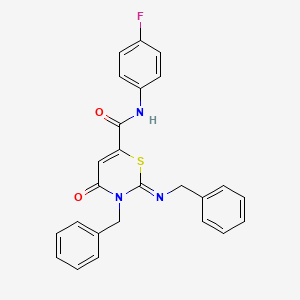
N-(2,5-dimethyl-1-adamantyl)-5-nitropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-DIMETHYL-1-ADAMANTYL)-N-(5-NITRO-2-PYRIDYL)AMINE is a synthetic organic compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-DIMETHYL-1-ADAMANTYL)-N-(5-NITRO-2-PYRIDYL)AMINE typically involves the following steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through a series of cyclization reactions starting from simple hydrocarbons.
Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using appropriate alkylating agents.
Attachment of the Pyridyl Group: The pyridyl group is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the adamantane core.
Nitration: The nitro group is introduced via nitration reactions using nitric acid or other nitrating agents.
Industrial Production Methods
Industrial production of N-(2,5-DIMETHYL-1-ADAMANTYL)-N-(5-NITRO-2-PYRIDYL)AMINE may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing advanced catalytic systems and optimized reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-DIMETHYL-1-ADAMANTYL)-N-(5-NITRO-2-PYRIDYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines or hydroxylamines.
Scientific Research Applications
N-(2,5-DIMETHYL-1-ADAMANTYL)-N-(5-NITRO-2-PYRIDYL)AMINE has several scientific research applications, including:
Medicinal Chemistry: The compound may be explored for its potential as a drug candidate, particularly in the treatment of neurological disorders due to its adamantane core.
Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.
Chemical Biology: The compound can be used as a probe or tool in studying biological systems and pathways.
Mechanism of Action
The mechanism of action of N-(2,5-DIMETHYL-1-ADAMANTYL)-N-(5-NITRO-2-PYRIDYL)AMINE involves its interaction with specific molecular targets and pathways. The adamantane core may facilitate binding to hydrophobic pockets in proteins, while the nitro and pyridyl groups may participate in specific interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(1-ADAMANTYL)-N-(5-NITRO-2-PYRIDYL)AMINE: Lacks the dimethyl groups, which may affect its stability and binding properties.
N-(2,5-DIMETHYL-1-ADAMANTYL)-N-(2-PYRIDYL)AMINE: Lacks the nitro group, which may influence its reactivity and biological activity.
Uniqueness
N-(2,5-DIMETHYL-1-ADAMANTYL)-N-(5-NITRO-2-PYRIDYL)AMINE is unique due to the presence of both dimethyl groups and a nitro-substituted pyridyl group
Properties
Molecular Formula |
C17H23N3O2 |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-(2,5-dimethyl-1-adamantyl)-5-nitropyridin-2-amine |
InChI |
InChI=1S/C17H23N3O2/c1-11-13-5-12-6-16(2,8-13)10-17(11,7-12)19-15-4-3-14(9-18-15)20(21)22/h3-4,9,11-13H,5-8,10H2,1-2H3,(H,18,19) |
InChI Key |
AHZHRJVWPDLFCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CC3CC(C2)(CC1(C3)NC4=NC=C(C=C4)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[({(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoic acid](/img/structure/B11067519.png)
![(4Z)-4-[4-(diethylamino)benzylidene]-5-methyl-2-(1H-tetrazol-5-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11067522.png)
![7-(4-chlorophenyl)-5-methyl-6-(pyridin-2-yl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B11067536.png)
![Furan-3-carboxylic acid, 5-[3-(3-benzylureido)phenyl]-2-methyl-, ethyl ester](/img/structure/B11067540.png)
![5-chloro-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine](/img/structure/B11067547.png)

![6-phenyl-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione](/img/structure/B11067556.png)
![8-nitro-1'-phenyl-2'-thioxo-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-4',6'(1'H,3'H)-dione](/img/structure/B11067575.png)
![4-[(4-bromobenzyl)oxy]-N-[2-methyl-5-(quinoxalin-2-yl)phenyl]benzamide](/img/structure/B11067578.png)
![Ethyl 5,5-dimethyl-4-[1-(4-methylphenyl)-1-oxopropan-2-yl]-2-oxooxolane-3-carboxylate](/img/structure/B11067581.png)
![N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B11067586.png)
![ethyl 4-({(E)-[4-oxo-3-(2-phenoxyethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate](/img/structure/B11067589.png)
![9-(2,5-dihydroxyphenyl)-2-(2-phenylethyl)-7,8-dihydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B11067590.png)
